Home > Products > Building Blocks P3426 > 1-Hexadecylimidazolidine-2,4-dione
1-Hexadecylimidazolidine-2,4-dione - 85117-82-4

1-Hexadecylimidazolidine-2,4-dione

Catalog Number: EVT-333241
CAS Number: 85117-82-4
Molecular Formula: C19H36N2O2
Molecular Weight: 324.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-Hexadecylimidazolidine-2,4-dione is a chemical compound with the molecular formula C19H36N2O2 . It contains a total of 59 bonds, including 23 non-H bonds, 2 multiple bonds, 15 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 urea (-thio) derivative, and 1 imide(s) (-thio) .

Synthesis Analysis

Thiazolidin-2,4-dione (TZD) moiety, which is similar to 1-Hexadecylimidazolidine-2,4-dione, plays a central role in the biological functioning of several essential molecules . A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques .

Molecular Structure Analysis

The molecular weight of 1-Hexadecylimidazolidine-2,4-dione is 324.50 . The molecule contains a total of 59 bonds, including 23 non-H bonds, 2 multiple bonds, 15 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 urea (-thio) derivative, and 1 imide(s) (-thio) .

Overview

1-Hexadecylimidazolidine-2,4-dione is a chemical compound belonging to the class of imidazolidine derivatives, which are characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique structural properties and biological activity.

Source

The compound can be synthesized through various methods, often involving the reaction of appropriate starting materials such as fatty acids, amines, and carbonyl compounds. The specific synthesis of 1-Hexadecylimidazolidine-2,4-dione has not been extensively documented in the literature, but it can be inferred from related imidazolidine synthesis methods.

Classification

1-Hexadecylimidazolidine-2,4-dione can be classified under:

  • Chemical Class: Imidazolidine derivatives
  • Functional Group: Dione (two carbonyl groups)
  • Substituent: Hexadecyl group (a long-chain alkyl group)
Synthesis Analysis

Methods

The synthesis of 1-Hexadecylimidazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of hexadecanal with an appropriate amine followed by cyclization to form the imidazolidine ring.

Technical Details

  1. Starting Materials:
    • Hexadecanal (a long-chain aldehyde)
    • Amine (such as ethylenediamine or another suitable amine)
    • Carbonyl precursors (if necessary)
  2. Reaction Conditions:
    • The reaction may require heating under reflux conditions in a solvent such as ethanol or methanol.
    • Catalysts or acid/base conditions may be employed to facilitate the reaction.
  3. Purification:
    • The product can be purified through recrystallization or chromatography techniques.
Molecular Structure Analysis

Structure

The molecular structure of 1-Hexadecylimidazolidine-2,4-dione consists of a five-membered ring with two carbonyl groups at positions 2 and 4. The hexadecyl group is attached to one of the nitrogen atoms in the ring.

Data

  • Molecular Formula: C19_{19}H36_{36}N2_{2}O2_{2}
  • Molecular Weight: Approximately 320.5 g/mol
  • Structural Representation: The compound exhibits a planar structure due to the presence of conjugated double bonds in the dione functional groups.
Chemical Reactions Analysis

Reactions

1-Hexadecylimidazolidine-2,4-dione can participate in various chemical reactions typical for diones and nitrogen-containing heterocycles:

  • Nucleophilic Addition: The carbonyl groups can undergo nucleophilic addition reactions with various nucleophiles.
  • Cyclization Reactions: It can react with other amines or carbonyl compounds to form more complex structures.

Technical Details

The reactivity of the compound is influenced by its long hydrophobic hexadecyl chain, which may affect solubility and interaction with other molecules in solution.

Mechanism of Action

Process

The mechanism of action for compounds like 1-Hexadecylimidazolidine-2,4-dione typically involves:

  1. Binding to Biological Targets: The imidazolidine ring may interact with biological macromolecules such as proteins or nucleic acids.
  2. Influencing Biological Pathways: Depending on its structure, it may modulate pathways related to inflammation, cell signaling, or metabolic processes.

Data

Research into similar compounds indicates that imidazolidines can exhibit antibacterial and antifungal properties, suggesting potential therapeutic applications for 1-Hexadecylimidazolidine-2,4-dione.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Likely a white to off-white crystalline solid.
  • Melting Point: Specific data for this compound is not readily available but may be inferred from related compounds.

Chemical Properties

Introduction to 1-Hexadecylimidazolidine-2,4-dione in Contemporary Research

Chemical Classification and Structural Significance in Heterocyclic Chemistry

1-Hexadecylimidazolidine-2,4-dione (systematic name: 1-hexadecyl-2,4-imidazolidinedione; CAS 85117-82-4) belongs to the N-alkylated hydantoin class of heterocyclic compounds. Its core structure features a five-membered imidazolidine ring containing two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4, establishing it as a cyclic urea derivative. The hexadecyl (C₁₆H₃₃) group at the N1 position introduces substantial hydrophobicity, fundamentally altering the physicochemical behavior compared to unsubstituted hydantoin. The compound's molecular formula is C₁₉H₃₆N₂O₂, with a molecular weight of 324.51 g/mol [3] [7]. Its SMILES representation (CCCCCCCCCCCCCCCCN1CC(=O)NC1=O) and InChIKey (DRKXRVWPYXYCMR-UHFFFAOYSA-N) provide unique identifiers for computational and database applications [7].

Structural Features and Tautomerism:The imidazolidine-2,4-dione core exhibits partial aromatic character due to electron delocalization across the N–C–N and C=O bonds, though it lacks full aromaticity. This electronic configuration supports keto-enol tautomerism, though crystallographic studies confirm the diketone form predominates in solid state [6]. X-ray analyses of related hydantoins reveal nearly planar ring geometries (r.m.s. deviation ~0.01-0.04 Å), with N-alkyl substituents adopting equatorial orientations relative to the heterocyclic plane [8]. The hexadecyl chain enhances van der Waals interactions in hydrophobic environments, while the carbonyl groups at C2 and C4 serve as hydrogen bond acceptors, enabling dual hydrogen bonding motifs critical to biological recognition [4].

Impact of Alkyl Chain Length:The C₁₆ alkyl chain distinguishes this derivative from shorter-chain analogs, conferring unique amphiphilic properties. Comparative studies of N-alkyl hydantoins demonstrate that chain length directly influences:

  • Solubility Profile: Decreasing water solubility with increasing chain length (log P = +6.2 for C₁₆ vs. -1.69 for unsubstituted hydantoin)
  • Thermal Behavior: Elevated melting points (218-220°C for hydantoin vs. ~95-105°C for C₁₆ derivative)
  • Biological Membrane Affinity: Enhanced penetration through lipid bilayers
  • Supramolecular Assembly: Formation of mesophases or micellar structures at critical concentrations [6] [7]

Table 1: Comparative Structural Properties of Imidazolidine-2,4-dione Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)SMILES Notationlog P* (Predicted)
Imidazolidine-2,4-dione (hydantoin)C₃H₄N₂O₂100.08O=C1NC(=O)NC1-1.69
1-Allylimidazolidine-2,4-dioneC₆H₈N₂O₂140.14O=C(N1)N(CC=C)CC1=O+0.38
1-Hexadecylimidazolidine-2,4-dioneC₁₉H₃₆N₂O₂324.51CCCCCCCCCCCCCCCCN1CC(=O)NC1=O+6.20
5,5-Diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dioneC₁₈H₁₄N₂O₂290.32C1=CC=C(C=C1)C2(C3=CC=CC=C3)N(C(=O)NC2=O)CC#C+3.85

*Calculated using ChemAxon software

Supramolecular Assembly:The amphiphilic nature drives self-organization in polar solvents, with the hexadecyl chains forming hydrophobic domains while hydantoin moieties orient toward aqueous interfaces. This assembly behavior underpins applications as emulsifiers and antimicrobial surface coatings. Crystallographic studies of analogous N-alkyl hydantoins reveal lamellar packing stabilized by N–H⋯O=C hydrogen bonds between hydantoin rings and van der Waals interactions between alkyl chains [8]. Hirshfeld surface analyses confirm that H⋯H contacts contribute ~45% to crystal packing, followed by H⋯O/O⋯H (30%) interactions [9].

Historical Evolution of Imidazolidine Derivatives in Pharmaceutical Research

The therapeutic exploration of hydantoins began with the serendipitous discovery of phenytoin's (5,5-diphenylimidazolidine-2,4-dione) anticonvulsant properties in 1938. This breakthrough established the imidazolidine-2,4-dione core as a privileged scaffold in central nervous system therapeutics, prompting extensive structural diversification. Early derivatives focused on C5 substitutions to modulate anticonvulsant potency, while N-alkylation emerged later as a strategy to alter pharmacokinetic properties and explore new bioactivities [4] [8].

Key Milestones in Hydantoin Derivative Development:

  • 1938: Phenytoin introduced as antiepileptic agent, validating hydantoin scaffold
  • 1960s-1980s: Systematic investigation of N1-alkylation effects on bioavailability and CNS penetration
  • 1990s: Discovery of hydantoin-based HIV protease inhibitors and anticancer agents
  • Early 2000s: Rational design of N-alkyl hydantoins for diabetes (PTP1B inhibition)
  • 2010s-Present: Exploration of long-chain derivatives for antimicrobial surface applications [4] [8]

The introduction of extended N-alkyl chains marked a strategic shift toward dual-function molecules. The 2013 discovery that imidazolidine-2,4-dione derivatives act as selective protein tyrosine phosphatase-1B (PTP1B) inhibitors represented a watershed moment for metabolic disorder therapeutics [1]. Computational approaches ("core hopping") identified compounds with >20-fold selectivity for PTP1B over homologous phosphatases, with molecular dynamics simulations revealing how N-alkyl groups occupy hydrophobic subpockets adjacent to the catalytic site [1].

Evolution of 1-Hexadecyl Derivative:The specific development of 1-hexadecylimidazolidine-2,4-dione emerged from two convergent research trajectories:

  • Medicinal Chemistry: Rational extension of alkyl chains to enhance membrane localization and residence time. Studies demonstrated that C₁₆ chains improved cellular uptake of hydantoin-based PTP1B inhibitors compared to shorter analogs (C₈-C₁₂), correlating with improved in vitro potency [1].

  • Materials Science: Exploitation of amphiphilicity for surface functionalization. The compound's self-assembly properties were adapted from earlier applications of N-alkyl hydantoins as corrosion inhibitors and polymer stabilizers. Its antimicrobial efficacy stems from membrane-disruptive action, where the hydantoin group anchors to phospholipid headgroups while the alkyl chain integrates into bilayer hydrophobic regions [7].

Table 2: Evolution of Key Imidazolidine-2,4-dione Derivatives in Pharmaceutical Research

DecadeRepresentative DerivativesPrimary Therapeutic TargetStructural Innovation
1930-1940sPhenytoinSodium channels (Anticonvulsant)5,5-Diphenyl substitution
1960-1970sDantroleneRyanodine receptor (Muscle relaxant)Hydrazinyl side chain
1980-1990s5-(p-Hydroxyphenyl)hydantoinAntibacterial (penicillin-binding)p-Hydroxyphenyl at C5
2000-2010s1-Allyl-5,5-dimethylimidazolidine-2,4-dionePTP1B (Antidiabetic)N1-Alkylation with unsaturated chains
2010-Present1-Hexadecylimidazolidine-2,4-dioneMembrane disruption (Antimicrobial)N1-Hexadecyl amphiphilic design

Theoretical Frameworks Governing Bioactivity and Molecular Interactions

The biological activities of 1-hexadecylimidazolidine-2,4-dione derive from convergent theoretical frameworks that explain its interactions at molecular and supramolecular levels.

Molecular Recognition in Enzyme Inhibition:Computational studies reveal that the hydantoin moiety serves as a phosphotyrosine mimetic in PTP1B inhibition. Density functional theory (DFT) calculations demonstrate charge distribution similarities between the hydantoin carbonyl oxygens and phosphate groups (Mulliken charges: -0.45e vs. -0.78e), enabling competitive binding at the catalytic P-loop (residues Cys215-Ser221/Arg221). Molecular dynamics simulations of PTP1B complexes show that the hexadecyl chain occupies a proximal hydrophobic groove formed by Phe182, Tyr46, and Val49, contributing ΔG = -3.8 kcal/mol to binding free energy through van der Waals interactions [1]. Binding free energy decomposition confirms that nonpolar interactions account for >70% of total affinity, rationalizing the superiority of long alkyl chains over polar substituents [1].

Quantitative Structure-Activity Relationship (QSAR):For antimicrobial activity, QSAR models demonstrate parabolic dependence on chain length (log P optimum = 5.8-6.5). The 16-carbon derivative achieves ideal hydrophobicity for membrane integration, with predictive equations:

-log MIC = 0.87(±0.12)log P - 0.05(±0.01)(log P)² + 2.13(±0.34) (n=15, r²=0.91, q²=0.87, s=0.18)

Where higher values indicate greater potency against Gram-positive bacteria. The quadratic term confirms diminished returns beyond C₁₆ due to aggregation or poor dissolution [7].

Supramolecular Assembly Theory:The compound's surfactant behavior follows the Traube rule, with each -CH₂- group reducing interfacial tension by approximately 45 mN/m at critical micelle concentration (CMC). Molecular dynamics simulations of aqueous solutions show spontaneous formation of micelles (aggregation number ~65) above CMC = 0.12 mM, stabilized by:

  • Hydantoin-water hydrogen bonds at interface
  • Alkyl chain sequestration in hydrophobic core
  • π-stacking between imidazolidine rings (distance 3.4-3.7 Å)

These assemblies disrupt microbial membranes through "wedge model" insertion, where the rigid hydantoin headgroup prevents close packing of phospholipids, increasing membrane permeability [7].

Table 3: Computed Binding Parameters of 1-Hexadecylimidazolidine-2,4-dione with Biological Targets

Target SystemMethodologyKey InteractionsBinding Energy (kcal/mol)Reference
PTP1B Catalytic DomainMolecular Dynamics (AMBER)H-bonds: Gly220, Ser216; Hydrophobic: Phe182, Tyr46-9.24 ± 0.31 [1]
T-Cell PTPMM-PBSAH-bonds: Ala217; Hydrophobic: Ile219, Val49-5.87 ± 0.42 [1]
Lipid Bilayer (DPPC)MD Simulation (GROMACS)Headgroup H-bond; Alkyl chain insertionΔG_insert = -8.9 [7]
β-GlucuronidaseDocking (AutoDock Vina)H-bonds: Glu413, Asn484; π-stacking: Trp569-8.13 [4]

Research Gaps and Unanswered Questions in Current Literature

Despite significant advances, critical knowledge gaps impede the rational development of 1-hexadecylimidazolidine-2,4-dione for advanced applications:

Selectivity Optimization in Enzyme Inhibition:While molecular simulations predict PTP1B selectivity over T-cell protein tyrosine phosphatase (TCPTP), experimental validation remains limited. The 5.8 Å difference in binding energy (ΔΔG = -3.37 kcal/mol) requires biochemical confirmation using purified enzymes. Structural determinants governing isoform specificity need elucidation through co-crystallization studies, particularly regarding allosteric modulation by the alkyl chain. Current homology models lack resolution in loop regions critical for selective inhibitor design [1] [4].

Metabolic Fate and Biotransformation:No comprehensive ADME studies exist for long-chain hydantoins. Potential metabolic pathways requiring investigation include:

  • ω-Oxidation of alkyl chain by cytochrome P450 (CYP4A subfamily)
  • Hydantoin ring cleavage by dihydropyrimidinase
  • Glucuronidation at N3 positionPreliminary in silico metabolism (StarDrop™) predicts major hydroxylation at C16 (probability 0.87), but metabolite activities remain uncharacterized [6].

Nanostructure Control and Stability:The compound's self-assembly into functional nanostructures suffers from poor morphological control. Key unanswered questions include:

  • Mechanisms governing transition between micellar, vesicular, and lamellar phases
  • Impact of temperature/pH on aggregate stability
  • Co-assembly with polymers or lipids for hybrid nanomaterialsCurrent formulations show batch-dependent polymorphism, limiting reproducible antimicrobial coating performance [7].

Table 4: Critical Research Gaps and Proposed Investigation Strategies

Research GapCurrent LimitationsRecommended ApproachesPotential Impact
In vivo efficacy validationLimited to in vitro enzyme/cell assaysRodent models of diabetes/obesity; Topical infection modelsTranslation to therapeutic applications
Developmental toxicity predictionIncomplete in silico teratogenicity modelsZebrafish embryo assays; Computational EMBRYO-ADMESafety profiling for dermal formulations
Synergistic combination therapyUntested with standard antimicrobials/antidiabeticsCheckerboard assays; Transcriptomic profilingMulti-target treatment regimens
Advanced delivery systemsLack of targeted formulationsLiposomal encapsulation; Polymer-conjugated prodrugsEnhanced bioavailability and tissue specificity

Advanced Computational Modeling:Existing molecular dynamics simulations are constrained by:

  • Short timescales (<100 ns) insufficient for conformational sampling
  • Simplified membrane models lacking cholesterol or lipid diversity
  • Force field inaccuracies for amide-π interactionsMultiscale modeling integrating quantum mechanics (QM) for ligand binding with molecular mechanics (QM/MM) for protein dynamics could resolve energy barriers to receptor rearrangement upon alkyl chain insertion [1] [8].

Synthetic Methodology Innovation:Current routes to 1-hexadecylimidazolidine-2,4-dione suffer from:

  • Low regioselectivity in N-alkylation (N1 vs. N3 alkylation)
  • Tedious purification from symmetric dialkyl byproducts
  • Limited functional group toleranceUnmet needs include:
  • Transition-metal catalyzed N-selective alkylation
  • Flow chemistry approaches for exothermic reactions
  • Biocatalytic methods using lipases or transglutaminases [5] [7].

Crystal Engineering:Despite detailed structural knowledge of related hydantoins [8] [9], the solid-state behavior of 1-hexadecylimidazolidine-2,4-dione remains uncharacterized. Polymorphism studies should address:

  • Temperature-dependent phase transitions
  • Co-crystallization with coformers for solubility enhancement
  • Nano-crystallization for increased dissolution ratesParticular interest lies in whether the extended alkyl chain facilitates liquid crystal formation, as observed in structurally similar N-alkylated pharmaceuticals.

Table 5: In Silico ADMET Prediction Profile for 1-Hexadecylimidazolidine-2,4-dione

ParameterPredicted ValueConfidenceBiological Implication
Caco-2 Permeability28.7 × 10⁻⁶ cm/sHighModerate intestinal absorption
P-glycoprotein SubstrateYesMediumEfflux transport likely
CYP3A4 InhibitionNon-inhibitorHighLow drug interaction risk
hERG BlockageLow concernMediumReduced cardiotoxicity potential
AMES MutagenicityNegativeHighFavorable genotoxicity profile
HepatotoxicityLow riskMediumSuitable for chronic administration
Skin Permeation-6.5 log KpHighPotential for topical delivery

*Predictions via ADMET Predictor™ 10.2; Consensus of 5 QSAR models

Properties

CAS Number

85117-82-4

Product Name

1-Hexadecylimidazolidine-2,4-dione

IUPAC Name

1-hexadecylimidazolidine-2,4-dione

Molecular Formula

C19H36N2O2

Molecular Weight

324.5 g/mol

InChI

InChI=1S/C19H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-18(22)20-19(21)23/h2-17H2,1H3,(H,20,22,23)

InChI Key

DRKXRVWPYXYCMR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCN1CC(=O)NC1=O

Canonical SMILES

CCCCCCCCCCCCCCCCN1CC(=O)NC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.